(2-Bromo-3-fluorophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-3-fluorophenyl)methanamine: is an organic compound with the molecular formula C7H7BrFN. It consists of a benzene ring substituted with a bromine atom at the second position and a fluorine atom at the third position, along with an amine group attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Fluorination: The compound can be synthesized by brominating and fluorinating phenylmethanamine. This involves the sequential addition of bromine and fluorine to the benzene ring.
Sandmeyer Reaction:
Industrial Production Methods: The industrial production of This compound typically involves large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific reaction conditions to optimize the synthesis.
Chemical Reactions Analysis
(2-Bromo-3-fluorophenyl)methanamine: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of different halogenated or alkylated derivatives.
Scientific Research Applications
(2-Bromo-3-fluorophenyl)methanamine: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems and interactions with biomolecules.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which (2-Bromo-3-fluorophenyl)methanamine exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.
Molecular Targets and Pathways:
Biological Systems: The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.
Chemical Reactions: The compound may act as a reactant or intermediate in various chemical reactions, influencing the formation of products.
Comparison with Similar Compounds
(3-Bromo-2-fluorophenyl)methanamine
(2-Bromo-4-fluorophenyl)methanamine
(2-Bromo-5-fluorophenyl)methanamine
Properties
IUPAC Name |
(2-bromo-3-fluorophenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H,4,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTILVEXWKKYWNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.